molecular formula C15H16N2O2 B13948784 Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- CAS No. 35438-85-8

Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-

Cat. No.: B13948784
CAS No.: 35438-85-8
M. Wt: 256.30 g/mol
InChI Key: WFISGHNZCOYXMI-UHFFFAOYSA-N
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Description

Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- is a diisocyanate compound with the molecular formula C15H16N2O2 . This substance is the hydrogenated derivative of methylene diphenyl diisocyanate (MDI) and is commercially known as Hydrogenated MDI (H12 MDI) . It serves as a critical building block in polymer science, primarily functioning as a cross-linking agent in the synthesis of polyurethanes. The mechanism of action involves the highly reactive isocyanate groups (-N=C=O) undergoing addition reactions with compounds containing hydroxyl groups (polyols), such as polyether or polyester polyols, to form urethane linkages. This reaction is the fundamental step in producing polyurethane polymers. Researchers value this hydrogenated form for its contribution to enhanced light and UV stability in resulting materials compared to its aromatic counterparts, leading to high-performance coatings, elastomers, and adhesives that resist yellowing and degradation. This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

35438-85-8

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]benzene

InChI

InChI=1S/C15H16N2O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h1-2,5-6,13,15H,3-4,7-9H2

InChI Key

WFISGHNZCOYXMI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CC2=CC=C(C=C2)N=C=O)N=C=O

Origin of Product

United States

Preparation Methods

General Synthetic Route

The preparation of this diisocyanate typically involves the phosgenation of corresponding diamine precursors or the selective isocyanation of appropriate aromatic and cycloaliphatic amine compounds. The process can be summarized as follows:

  • Starting Materials: The key precursors are aromatic amines bearing a benzyl substituent linked to cyclohexylamine derivatives.
  • Phosgenation Reaction: The diamine is reacted with phosgene (COCl₂) under controlled temperature and pressure to convert the amine groups (-NH₂) into isocyanate groups (-N=C=O).
  • Isolation and Purification: The crude diisocyanate product is purified typically by distillation or crystallization to obtain the target compound with high purity.

This method is consistent with classical isocyanate synthesis routes used for aromatic and cycloaliphatic diisocyanates.

Specific Synthetic Details and Variations

  • Use of Cyclohexylamine Derivatives: The cyclohexyl moiety is introduced via cyclohexylamine or substituted cyclohexylamines such as 4-aminomethylcyclohexylamine. The aromatic ring is functionalized with an isocyanate group at the para-position relative to the benzyl substituent.
  • Phosgenation Conditions: The phosgenation is conducted under anhydrous conditions, often in organic solvents like chlorinated hydrocarbons, at temperatures ranging from 50 to 100 °C. The reaction time and phosgene equivalents are optimized to maximize conversion while minimizing side reactions.
  • Blocking and Unblocking Techniques: In some advanced preparations, the isocyanate groups are temporarily blocked using oxime or lactam blocking agents to improve handling and stability during synthesis and storage. The blocked polyisocyanates can be deblocked thermally or chemically to regenerate the free isocyanate functionality.

Alternative Routes and Advances

  • Non-Phosgene Routes: Recent research explores non-phosgene routes involving cyclic carbonate intermediates and ring-opening reactions with amines to produce urethane-based prepolymers with pending hydroxyl groups, which can be further functionalized to yield isocyanate-containing compounds. However, these methods are more commonly applied to polyurethane prepolymers rather than direct synthesis of this specific diisocyanate.
  • Chain Termination and Control: In polymer synthesis involving this diisocyanate, chain terminators such as cyclohexylamine or diethylamine are used to control molecular weight and polymer end groups, indirectly influencing the preparation and application of the diisocyanate compound in polymeric materials.

Data Table: Summary of Preparation Parameters

Parameter Typical Range / Value Notes Source
Starting diamine precursor Aromatic benzylamine + cyclohexylamine derivatives Purity > 99% preferred
Phosgenation temperature 50–100 °C Controlled to avoid side reactions
Reaction time 1–4 hours Dependent on scale and phosgene concentration
Solvent Chlorinated hydrocarbons (e.g., dichloromethane) Anhydrous conditions required
Blocking agents (optional) Oximes, lactams Used for stability and handling
Purification method Distillation or crystallization To obtain high purity diisocyanate
Isocyanate content in product Typically > 20 wt% Confirmed by titration or spectroscopy

Research Findings and Industrial Relevance

  • The compound is primarily used as a diisocyanate monomer in the production of high-performance polyurethanes, spandex fibers, and coating compositions.
  • Blocking and capping strategies improve the handling safety and processing characteristics of the diisocyanate intermediates, enabling better control over polymer properties.
  • The preparation methods emphasize the balance between reaction completeness and minimization of side products, which is critical for industrial scalability and product consistency.
  • Advanced synthetic approaches explore the integration of this diisocyanate into photocurable and 3D printing resins, leveraging its bifunctional reactivity to form crosslinked networks with tailored mechanical and chemical properties.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate groups to amines.

    Substitution: The isocyanate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can react with the isocyanate groups under mild conditions.

Major Products Formed

    Oxidation: Oxides and hydroxyl derivatives.

    Reduction: Amines and related compounds.

    Substitution: Ureas and carbamates.

Scientific Research Applications

Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-, also known as Bis(4-isocyanatocyclohexyl)methane or Hydrogenated MDI (H12MDI), is a complex organic compound with the molecular formula C15H16N2O2 . It features a benzene ring substituted with two isocyanate groups and a cyclohexyl group, contributing to its unique chemical properties.

Applications in Polyurethane Production

Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- is primarily used as a key component in polyurethane production. Specifically, it is utilized in special applications for polyurethane, such as enamel coatings . These coatings exhibit resistance to abrasion and degradation from ultraviolet (UV) light .

This compound is also used as a reactive building block for the preparation of other chemical products, such as isocyanate-terminated prepolymers and other urethane polymers . The isocyanate groups can undergo addition reactions at room temperature with compounds containing active hydrogens, especially amines and polyols . Polyurethane resins based on this diisocyanate offer good flexibility and mechanical strength . These polymers tend to have resistance to abrasion and hydrolysis and retain gloss and physical properties upon weathering .

Resins based on this material are useful in coatings for flooring, roofing, maintenance, adhesives, and sealants . These find use in the coatings, adhesives, sealants, and elastomers (CASE) applications . A prepolymer made from H~12~MDI and incorporating dimethylol propionic acid can also be converted to light-stable polyurethane dispersions .

Use as a Diisocyanate

Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- can be used as a diisocyanate . Other diisocyanates include 1-isocyanato-2 - [(4-isocyanatophenyl) methyl ] benzene, 4-methyl-1,3-phenylene diisocyanate, 5-isocyanato-1- (isocyanatomethyl) -1,3,3-trimethylcyclohexane, 1,6-diisocyanatohexane and bis (4-isocyanatocyclohexyl) methane .

Potential Hazards

Mechanism of Action

The mechanism of action of Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles such as amines and alcohols, leading to the formation of ureas and carbamates. This reactivity is exploited in various applications, including polymerization and cross-linking reactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Reactivity Notes Applications References
Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- (35438-85-8) C₁₅H₂₂N₂O₂ 262.35 Two –NCO groups (one aromatic, one cyclohexyl-linked) Moderate reactivity due to cyclohexyl’s electron-donating effect Polyurethane coatings, adhesives
Benzene, 1-isocyanato-4-methyl (622-58-2) C₈H₇NO 133.15 Single –NCO group, methyl substituent Higher reactivity (no steric hindrance) Monomeric intermediates, pharmaceuticals
Benzene, 1-isocyanato-4-methoxy (5416-93-3) C₈H₇NO₂ 149.15 –NCO group, methoxy (–OCH₃) substituent Reduced reactivity (electron-donating group) Specialty polymers, agrochemicals
Benzene, 1-chloro-4-isocyanato (104-12-1) C₇H₄ClNO 153.57 –NCO group, chloro (–Cl) substituent High reactivity (electron-withdrawing group) Crosslinking agents, herbicides
Bibenzyl-4,4'-diyl diisocyanate (9016-87-9) C₁₆H₁₂N₂O₂ 264.28 Two –NCO groups on biphenyl structure High reactivity (aromatic conjugation) High-performance polyurethanes

Reactivity and Stability

  • Electron-Donating vs. Withdrawing Groups: The methoxy group in C₈H₇NO₂ (CAS 5416-93-3) reduces isocyanate reactivity due to electron donation, making it less reactive than the chloro-substituted derivative (CAS 104-12-1), where the –Cl group enhances electrophilicity . The cyclohexyl group in the target compound (35438-85-8) provides steric hindrance and electron donation, leading to slower reaction kinetics compared to linear aromatic diisocyanates like Bibenzyl-4,4'-diyl diisocyanate (CAS 9016-87-9) .
  • Thermal Stability :

    • Cyclohexyl-linked diisocyanates (e.g., 35438-85-8) exhibit superior thermal stability compared to purely aromatic analogs due to the aliphatic cyclohexane ring, which resists oxidative degradation .

Physical Properties

  • Molecular Weight and Solubility: Higher molecular weight compounds (e.g., 262.35 g/mol for 35438-85-8) are less volatile and more hydrophobic than smaller derivatives like C₈H₇NO (133.15 g/mol) . The cyclohexyl group enhances solubility in non-polar solvents compared to polar-substituted derivatives (e.g., methoxy or chloro) .

Biological Activity

Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- (CAS number: 13622-90-7) is a complex organic compound belonging to the isocyanate family. Its molecular formula is C15H22N2O2C_{15}H_{22}N_{2}O_{2}, with a molecular weight of approximately 262.35 g/mol. This compound is notable for its applications in the synthesis of high-performance polymers and coatings, particularly in the context of polyurethane chemistry.

PropertyValue
Molecular FormulaC₁₅H₂₂N₂O₂
Molecular Weight262.347 g/mol
Boiling Point369.4 °C
Flash Point152.3 °C
LogP3.1657
Vapor Pressure1.19E-05 mmHg at 25°C

The biological activity of Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- primarily stems from its isocyanate functional groups, which can react with nucleophiles such as amino acids and proteins. This reactivity can lead to modifications in protein structure and function, potentially resulting in various biological effects.

Toxicological Studies

Research indicates that exposure to isocyanates can lead to respiratory sensitization and other adverse health effects. A study highlighted the potential for isocyanates to induce asthma-like symptoms in sensitized individuals, emphasizing the need for careful handling and exposure assessment in occupational settings .

Case Studies

  • Occupational Exposure : A case study involving workers in polyurethane manufacturing revealed a correlation between prolonged exposure to isocyanates, including Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-, and increased incidence of respiratory conditions .
  • Environmental Impact : Another study assessed the environmental persistence of isocyanates and their degradation products, noting that these compounds can pose risks to both human health and ecosystems when released into the environment .

Research Findings

Recent studies have focused on the synthesis of polyurethane materials using this compound due to its favorable properties for creating durable and resilient products. For instance, research demonstrated that incorporating Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- into polymer formulations improved mechanical strength and thermal stability .

Applications

Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- is utilized in various industrial applications:

  • Polyurethane Production : It serves as a key ingredient in the synthesis of polyurethanes used for coatings, adhesives, and elastomers.
  • High-performance Materials : The compound's unique chemical structure allows for the development of materials with enhanced mechanical properties.

Q & A

Q. What are the established synthesis protocols for Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]- (HMDI) in polymer chemistry?

  • Methodological Answer: HMDI is synthesized via solvent-free one-shot polymerization. A typical protocol involves reacting bio-based polyols (e.g., polytrimethylene ether glycol) with HMDI and chain extenders (e.g., propane-1,3-diol) at an [NCO]/[OH] molar ratio of 1:2:1 to 1:3:1. Catalysts like dibutyltin dilaurate (0.03 wt%) are used, with curing at 100°C for 24 hours to ensure complete polymerization . Structural confirmation requires FTIR (to track NCO peak disappearance at ~2270 cm⁻¹) and NMR for segmental analysis.

Q. How can researchers confirm the structural integrity of HMDI in synthesized materials?

  • Methodological Answer: Use FTIR spectroscopy to identify isocyanate (NCO) groups and monitor reaction progress. ¹H/¹³C NMR resolves cyclohexyl and methylene linkages, while GPC determines molecular weight distribution. For thermal stability, DSC measures glass transition temperatures (Tg) and phase separation behavior, critical for validating segmental interactions .

Q. What safety protocols are essential for handling HMDI in laboratory settings?

  • Methodological Answer:
  • PPE: Wear EN 166-certified safety goggles, nitrile gloves, and respiratory protection (e.g., NIOSH-approved masks) to prevent inhalation of vapors .
  • Ventilation: Use fume hoods for reactions and ensure negative pressure in storage areas .
  • Spill Management: Neutralize spills with dry sand or vermiculite, avoiding water to prevent exothermic reactions .

Advanced Research Questions

Q. How do variations in [NCO]/[OH] ratios impact the phase separation and mechanical properties of HMDI-based polyurethanes?

  • Methodological Answer: Increasing [NCO]/[OH] ratios (e.g., 1:2:1 to 1:3:1) enhances hard-segment content, improving tensile strength but reducing elasticity. SAXS/WAXS quantifies microphase separation, while DMA correlates tan δ peaks with segmental mobility. For example, HMDI-based TPUs exhibit Tg shifts from -20°C to 40°C with higher NCO content .

Q. What reaction mechanisms govern HMDI’s selectivity in crosslinking bio-based polyols?

  • Methodological Answer: HMDI’s cyclohexyl groups sterically hinder urethane linkage formation, favoring urea bonds in moisture-rich environments. DFT calculations model transition states to predict regioselectivity, while LC-MS/MS identifies side products (e.g., biuret/allophanate) under varying humidity .

Q. How can researchers resolve contradictions in reported toxicity data for HMDI?

  • Methodological Answer: Existing safety sheets lack acute toxicity data . Design OECD 423-compliant assays (oral/dermal exposure in rodents) and Ames tests for mutagenicity. Cross-validate with QSAR models using structural analogs (e.g., MDI) to predict LC50/EC50 values .

Q. What computational methods are suitable for predicting HMDI’s physicochemical properties (e.g., solubility, vapor pressure)?

  • Methodological Answer: Use COSMO-RS to estimate solubility parameters in polar solvents (e.g., DMF, THF). MD simulations with OPLS-AA forcefields predict vapor pressure trends, validated via thermogravimetric analysis (TGA) .

Q. How does HMDI’s stereochemistry influence its reactivity in enantioselective polymerizations?

  • Methodological Answer: HMDI’s trans,trans isomer (CAS 13622-99-7) exhibits higher reactivity due to reduced steric hindrance. Characterize stereoisomers via chiral HPLC or VCD spectroscopy , and correlate with kinetic data from stopped-flow IR to quantify rate constants .

Data Gaps and Regulatory Challenges

Q. What analytical challenges arise from HMDI’s nomenclature variations (e.g., 4,4′-Diisocyanatodicyclohexylmethane vs. Hylene W)?

  • Methodological Answer: Ambiguities in CAS/EC numbers (e.g., 13622-99-7 vs. 13622-90-7) complicate literature searches. Use SciFinder’s structure-search tool and PubChem’s synonym mapping to cross-reference identifiers. Confirm identity via HRMS and XRD when sourcing from suppliers .

Q. Why are HMDI’s ecological parameters (e.g., biodegradability, bioaccumulation) underreported, and how can this be addressed?

  • Methodological Answer:
    Limited data exist on HMDI’s environmental fate . Conduct OECD 301B ready biodegradability tests and BCF studies in zebrafish (Danio rerio). Pair with QSAR using EPI Suite to estimate log Kow and persistence .

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